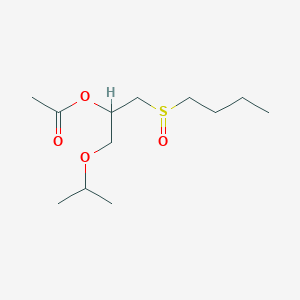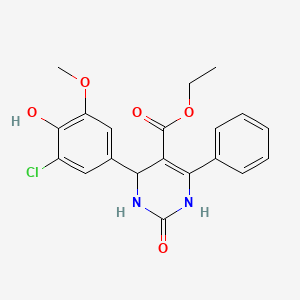
2-(butylsulfinyl)-1-(isopropoxymethyl)ethyl acetate
Descripción general
Descripción
2-(butylsulfinyl)-1-(isopropoxymethyl)ethyl acetate, also known as sulconazole, is a synthetic antifungal agent that is used to treat various fungal infections. It belongs to the imidazole class of antifungal drugs and is known for its broad-spectrum activity against a wide range of fungal species.
Mecanismo De Acción
Sulconazole works by inhibiting the synthesis of ergosterol, a key component of fungal cell membranes. This leads to disruption of the fungal cell membrane and ultimately cell death. Sulconazole also has activity against enzymes involved in the synthesis of fungal cell walls, further contributing to its antifungal activity.
Biochemical and physiological effects:
Sulconazole has been shown to have low toxicity and is generally well-tolerated. It has a low potential for systemic absorption and is primarily used topically. However, some studies have reported mild skin irritation and allergic reactions with its use. Sulconazole has also been shown to have some anti-inflammatory effects, which may contribute to its potential use in the treatment of acne vulgaris and rosacea.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Sulconazole is a widely available and affordable antifungal agent that has been extensively studied for its antifungal activity. It has a broad spectrum of activity and has been shown to be effective against a wide range of fungal species. However, its use is primarily limited to topical applications and may not be suitable for systemic infections. In addition, the synthesis of 2-(butylsulfinyl)-1-(isopropoxymethyl)ethyl acetate can be complex and time-consuming, which may limit its use in some laboratory settings.
Direcciones Futuras
There are several potential future directions for research on 2-(butylsulfinyl)-1-(isopropoxymethyl)ethyl acetate. One area of interest is the development of new formulations and delivery methods, such as nanoemulsions and liposomes, to enhance its efficacy and reduce potential side effects. Another area of interest is the investigation of its potential use in combination with other antifungal agents to improve treatment outcomes. Finally, further studies are needed to explore its potential use in the treatment of other conditions, such as acne vulgaris and rosacea.
Aplicaciones Científicas De Investigación
Sulconazole has been extensively studied for its antifungal activity and has been shown to be effective against a wide range of fungal species, including dermatophytes, yeasts, and molds. It has been used to treat various fungal infections, including tinea pedis, tinea corporis, tinea cruris, and candidiasis. In addition, 2-(butylsulfinyl)-1-(isopropoxymethyl)ethyl acetate has been studied for its potential use in the treatment of other conditions, such as acne vulgaris and rosacea.
Propiedades
IUPAC Name |
(1-butylsulfinyl-3-propan-2-yloxypropan-2-yl) acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24O4S/c1-5-6-7-17(14)9-12(16-11(4)13)8-15-10(2)3/h10,12H,5-9H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBEBVGRORGVLIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)CC(COC(C)C)OC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(allylthio)-6-(4-propoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B3925599.png)
![2-(butylsulfonyl)-1-[(butylsulfonyl)methyl]ethyl benzoate](/img/structure/B3925608.png)
![N-[5-(3-butoxyphenyl)-1,3,4-thiadiazol-2-yl]-N'-(2-fluorophenyl)urea](/img/structure/B3925623.png)
![3-(allylthio)-6-[4-(benzyloxy)-3-ethoxyphenyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B3925635.png)
![10-bromo-6-(2,5-dimethoxyphenyl)-3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B3925648.png)
![N-(4-fluorophenyl)-5-oxo-9b-phenyl-2,3,5,9b-tetrahydro-1H-imidazo[2,1-a]isoindole-1-carboxamide](/img/structure/B3925656.png)
![N-{5-[3-(2,4-dichlorophenoxy)propyl]-1,3,4-thiadiazol-2-yl}-N'-(4-methylphenyl)urea](/img/structure/B3925662.png)

methyl]-8-quinolinol](/img/structure/B3925679.png)
![4-[3-(allylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-N,N-dipropylaniline](/img/structure/B3925682.png)
![5-{4-[2-(4-allyl-2-methoxyphenoxy)ethoxy]-3-methoxybenzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B3925689.png)
![N-(4-methylphenyl)-N'-[5-(1-phenylpropyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B3925696.png)
![10-bromo-3-(ethylthio)-6-(3-methyl-2-thienyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B3925701.png)
![N-(2-fluorophenyl)-N'-[5-(1-phenylpropyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B3925709.png)